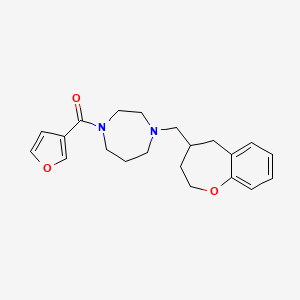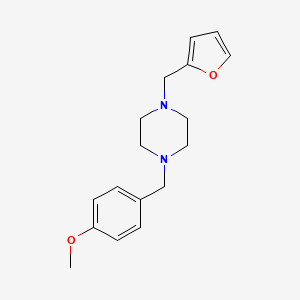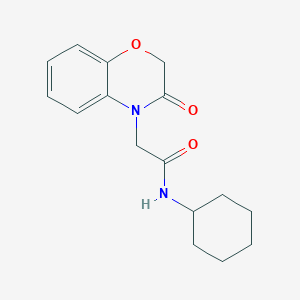![molecular formula C12H16FNO B5644300 1-[2-(2-fluorophenoxy)ethyl]pyrrolidine](/img/structure/B5644300.png)
1-[2-(2-fluorophenoxy)ethyl]pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(2-Fluorophenoxy)ethyl]pyrrolidine is a chemical compound characterized by the presence of a pyrrolidine ring attached to a 2-(2-fluorophenoxy)ethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2-fluorophenoxy)ethyl]pyrrolidine typically involves the reaction of 2-(2-fluorophenoxy)ethyl bromide with pyrrolidine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and reducing reaction time. The use of automated systems for reagent addition and product isolation further enhances the scalability of the process .
Análisis De Reacciones Químicas
Types of Reactions
1-[2-(2-fluorophenoxy)ethyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenoxy group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1-[2-(2-fluorophenoxy)ethyl]pyrrolidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of novel materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of 1-[2-(2-fluorophenoxy)ethyl]pyrrolidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s fluorophenoxy group enhances its binding affinity to these targets, leading to modulation of biological pathways. The pyrrolidine ring contributes to the compound’s overall stability and bioavailability .
Comparación Con Compuestos Similares
Similar Compounds
- 1-[2-(2-chlorophenoxy)ethyl]pyrrolidine
- 1-[2-(2-bromophenoxy)ethyl]pyrrolidine
- 1-[2-(2-methylphenoxy)ethyl]pyrrolidine
Uniqueness
1-[2-(2-fluorophenoxy)ethyl]pyrrolidine is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its reactivity compared to its chlorinated, brominated, or methylated analogs. This uniqueness makes it a valuable compound for various applications in scientific research and industrial processes.
Propiedades
IUPAC Name |
1-[2-(2-fluorophenoxy)ethyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO/c13-11-5-1-2-6-12(11)15-10-9-14-7-3-4-8-14/h1-2,5-6H,3-4,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKFRIAUVDNUURA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-2-{4-[2-(methylthio)phenyl]-1H-pyrazol-1-yl}acetamide](/img/structure/B5644222.png)
![N'-{(3S*,4R*)-4-isopropyl-1-[(1-propyl-1H-imidazol-2-yl)methyl]-3-pyrrolidinyl}-N,N-dimethylsulfamide](/img/structure/B5644238.png)
![2-(3,5-difluorobenzyl)-8-(1,3-thiazol-2-ylmethyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5644257.png)
![3-{[3-(1-butyl-1H-imidazol-2-yl)piperidin-1-yl]carbonyl}-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5644264.png)
![[(3R,4S)-3-amino-4-(5-methylfuran-2-yl)pyrrolidin-1-yl]-(2-morpholin-4-ylphenyl)methanone](/img/structure/B5644265.png)
![(3R*,5R*)-N-methyl-5-(morpholin-4-ylcarbonyl)-N-[2-(phenylthio)ethyl]piperidine-3-carboxamide](/img/structure/B5644282.png)
![3-amino-N,6-diphenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5644299.png)
![9-(5-propyl-1,3,4-oxadiazol-2-yl)-3-oxa-9-azaspiro[5.5]undecane](/img/structure/B5644308.png)


![1-[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-2-(3-chloro-2,6-difluorophenyl)ethanone](/img/structure/B5644323.png)
![4-{3-cyclopropyl-5-[3-(5-methyl-2-thienyl)-1H-pyrazol-5-yl]-1H-1,2,4-triazol-1-yl}-1-methylpiperidine](/img/structure/B5644327.png)
![2-Methoxy-1-[3-(4-propan-2-ylanilino)piperidin-1-yl]ethanone](/img/structure/B5644338.png)
